(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol
Description
(1R)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol (CAS: 1212081-91-8) is a chiral secondary alcohol with a molecular formula of C₁₂H₁₆O and a molecular weight of 176.25 g/mol. Its structure consists of a tetrahydronaphthalene (tetralin) scaffold substituted with a hydroxymethyl group at the 2-position, with the hydroxyl-bearing carbon exhibiting R-configuration .
Properties
IUPAC Name |
(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9,13H,2-5H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIKACKOJSLBZ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(CCCC2)C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation to form a ketone. Common oxidants include:
Mechanistic Insight :
Oxidation proceeds via a chromate ester intermediate, followed by deprotonation and elimination of chromium species .
Esterification and Etherification
The alcohol participates in nucleophilic acyl substitution or Mitsunobu reactions:
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetylation | Acetic anhydride, DMAP, pyridine | Acetylated derivative | ~85 |
| Mitsunobu Reaction | DIAD, PPh₃, ROH | Chiral ethers (retention of configuration) | 70–90 |
Key Application :
Ether derivatives are intermediates in pharmaceutical synthesis (e.g., β-blockers) .
Catalytic Cross-Coupling Reactions
The aromatic ring engages in transition metal-catalyzed functionalization:
Nickel-Catalyzed Halogen Exchange
Enol triflate intermediates (derived from the ketone) undergo halogenation:
textKetone → Enol triflate (Tf₂O, 2,6-lutidine) → Ni(cod)₂/NaI → Alkenyl iodide [2]
Conditions :
Palladium-Catalyzed Arylation
Suzuki-Miyaura coupling with aryl boronic acids:
textBr │ C12H15O + ArB(OH)₂ → Pd(PPh₃)₄, K₂CO₃ → Ar-C12H15O
Scope : Electron-rich/neutral aryl groups show >80% yield .
Halogenation Reactions
Radical or electrophilic halogenation of the tetrahydronaphthalene ring:
| Method | Reagents | Position Selectivity |
|---|---|---|
| Electrophilic bromination | Br₂, FeBr₃ | Para to ethyl group |
| Radical chlorination | ClSO₂CF₂H, hv | C3/C4 positions |
Stereochemical Impact :
Halogenation preserves the (1R) configuration due to the rigid tetracyclic structure .
Radical Reactions
The alcohol acts as a hydrogen donor in Minisci-type reactions:
Example :
text(1R)-Alcohol + CF₂HSO₂Na → tBuOOH → C–H difluoromethylation at β-position [4]
Key Features :
Mechanistic and Stereochemical Considerations
Scientific Research Applications
Anticancer Activity
Research indicates that tetrahydronaphthalenol derivatives exhibit promising anticancer properties. A study demonstrated that specific modifications to the tetrahydronaphthalene structure enhance its ability to inhibit cancer cell proliferation. For instance, the compound has shown effectiveness against breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
Tetrahydronaphthalenol has been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This property is particularly relevant in developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Anti-inflammatory Properties
The compound has also been noted for its anti-inflammatory effects, which can be beneficial in treating conditions like arthritis. Studies have shown that tetrahydronaphthalenol can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain in animal models .
Polymer Synthesis
In materials science, (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol serves as a monomer in the synthesis of high-performance polymers. Its unique structure contributes to the thermal stability and mechanical strength of polymeric materials. Research has focused on incorporating this compound into polyurethanes and epoxy resins to enhance their properties for industrial applications .
Nanocomposites
The compound is also utilized in the formulation of nanocomposites. By integrating tetrahydronaphthalenol into composite materials with nanoparticles, researchers have achieved improved electrical conductivity and thermal properties. These advancements are crucial for applications in electronics and energy storage devices .
Synthesis of Fine Chemicals
This compound acts as an important intermediate in synthesizing various fine chemicals and pharmaceuticals. Its functional groups allow for further chemical modifications leading to a wide range of derivatives used in different applications from agrochemicals to fragrances .
Case Studies
Mechanism of Action
The mechanism of action of (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Stereoisomers
- (1S)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol CAS: 1461689-25-7 Molecular Formula: C₁₂H₁₆O Key Difference: Enantiomer with S-configuration at the chiral center. Relevance: Stereoisomers often exhibit divergent biological activities due to differences in receptor binding.
Substituted Ketones
- 1-(5,5,8,8-Tetramethyl-5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-one
- CAS : 17610-21-8
- Molecular Formula : C₁₆H₂₂O
- Key Difference : Ketone group replaces the hydroxyl; additional methyl groups at positions 5 and 8 increase lipophilicity (logP ~4.5 estimated).
- Applications : Used in organic synthesis, particularly in UV-absorbing materials due to extended conjugation .
Halogenated Derivatives
- 2-Bromo-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-one
Pyrrolidinyl Derivatives (Psychoactive Analogs)
- TH-PVP [2-(Pyrrolidin-1-yl)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one] Molecular Formula: C₁₉H₂₇NO Key Difference: Pyrrolidinyl and pentanone substituents confer psychoactive properties. Relevance: Classified as a novel psychoactive substance (NPS) with stimulant effects, highlighting the impact of amine/ketone hybrid structures on CNS activity .
Positional Isomers
- 6-Ethyl-5,6,7,8-Tetrahydronaphthalen-1-ol
Data Table: Structural and Functional Comparison
Biological Activity
(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, a compound derived from tetrahydronaphthalene, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : CHO
- Molecular Weight : 176.26 g/mol
- CAS Number : 1461689-29-1
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. Research indicates that this compound may modulate serotonin (5-HT) receptors, particularly the 5-HT receptor, which is implicated in mood regulation and appetite control .
1. Neuropharmacology
Studies have shown that this compound exhibits anxiolytic effects in animal models. Its ability to enhance serotonergic signaling suggests a potential application in treating anxiety disorders.
2. Anticancer Activity
Recent investigations into the compound's anticancer properties reveal promising results. In vitro studies demonstrate that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| A549 (Lung Cancer) | 20.3 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 18.7 | Inhibition of DNA synthesis |
Case Study 1: Anxiolytic Effects
In a controlled study involving rodents, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results suggest that the compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic transmission .
Case Study 2: Anticancer Potential
A recent study published in Cancer Research demonstrated that this compound exhibited cytotoxic effects on breast cancer cells. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic markers, leading to increased cell death in MCF-7 cells .
Q & A
Q. What derivatization strategies enhance its solubility or bioavailability for in vivo studies?
- Prodrug Design : Synthesize phosphate esters or PEGylated derivatives to improve aqueous solubility .
- Liposomal Encapsulation : Use phosphatidylcholine/cholesterol vesicles for targeted delivery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
